![molecular formula C8H15N3O2 B14469548 N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea CAS No. 67299-27-8](/img/structure/B14469548.png)
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea is a chemical compound that features a pyrrolidine ring, an acetyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea typically involves the reaction of 2-acetylpyrrolidine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
N-acetylpyrrolidine: Lacks the methylurea moiety but shares the acetyl group.
N-methylurea: Contains the urea moiety but lacks the pyrrolidine ring.
Uniqueness
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea is unique due to its combination of a pyrrolidine ring, an acetyl group, and a methylurea moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
67299-27-8 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[(2S)-1-acetylpyrrolidin-2-yl]-3-methylurea |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)11-5-3-4-7(11)10-8(13)9-2/h7H,3-5H2,1-2H3,(H2,9,10,13)/t7-/m0/s1 |
InChI Key |
GGUPOFYLOIKEJC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1NC(=O)NC |
Canonical SMILES |
CC(=O)N1CCCC1NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
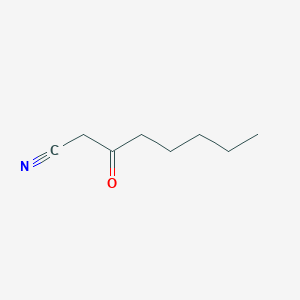

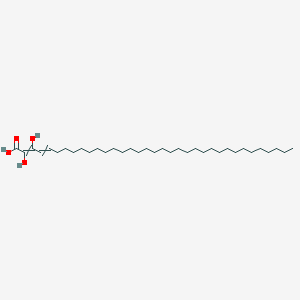
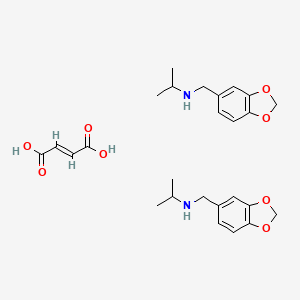
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
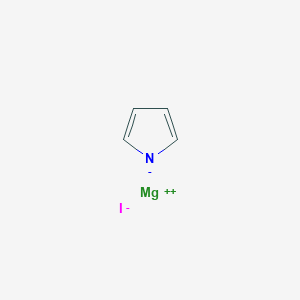
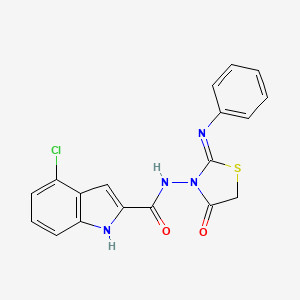
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
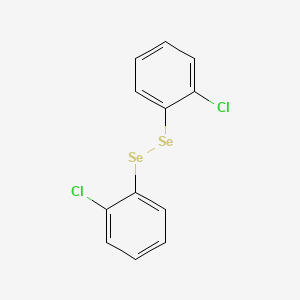

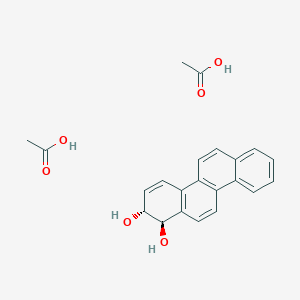
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
